3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1207005-61-5
VCID: VC7496375
InChI: InChI=1S/C20H15FN2OS/c1-13-5-4-7-14(9-13)16-11-25-19-18(16)22-12-23(20(19)24)10-15-6-2-3-8-17(15)21/h2-9,11-12H,10H2,1H3
SMILES: CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F
Molecular Formula: C20H15FN2OS
Molecular Weight: 350.41

3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 1207005-61-5

Cat. No.: VC7496375

Molecular Formula: C20H15FN2OS

Molecular Weight: 350.41

* For research use only. Not for human or veterinary use.

3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1207005-61-5

Specification

CAS No. 1207005-61-5
Molecular Formula C20H15FN2OS
Molecular Weight 350.41
IUPAC Name 3-[(2-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H15FN2OS/c1-13-5-4-7-14(9-13)16-11-25-19-18(16)22-12-23(20(19)24)10-15-6-2-3-8-17(15)21/h2-9,11-12H,10H2,1H3
Standard InChI Key KVFNEHZMEZDZSV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F

Introduction

Structural and Chemical Identity of 3-(2-Fluorobenzyl)-7-(m-Tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Core Architecture and Substitution Patterns

The compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, featuring a bicyclic system where a thiophene ring is fused to a pyrimidinone moiety. The substitution at position 3 with a 2-fluorobenzyl group and at position 7 with an m-tolyl (3-methylphenyl) group introduces steric and electronic modifications that influence reactivity, solubility, and biological interactions .

Key Structural Features

  • Thieno[3,2-d]pyrimidin-4(3H)-one core: The fusion of the thiophene ring (positions 2–5) with the pyrimidinone ring (positions 3,4,6,7) creates a planar, conjugated system conducive to π-π stacking and hydrogen bonding .

  • 3-(2-Fluorobenzyl) substituent: The electron-withdrawing fluorine atom at the ortho position of the benzyl group enhances metabolic stability and modulates lipophilicity .

  • 7-(m-Tolyl) substituent: The meta-methyl group on the phenyl ring contributes to hydrophobic interactions and may influence crystallinity .

Synthetic Methodologies and Optimization

General Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

The core structure is typically synthesized via cyclocondensation of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates, followed by alkaline ring closure (Scheme 1) :

Scheme 1:

  • Step 1: React methyl 3-aminothiophene-2-carboxylate with an isocyanate (R-NCO) in anhydrous dioxane at 60°C for 6 hours.

  • Step 2: Treat the intermediate with methanolic sodium hydroxide to induce cyclization, yielding 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione .

Alkylation at Position 3

Introducing the 2-fluorobenzyl group involves nucleophilic substitution using 2-fluorobenzyl bromide under basic conditions (e.g., DMF, 100°C) :

  • Reagents: 3-unsubstituted thienopyrimidinone, 2-fluorobenzyl bromide, NaH.

  • Conditions: Anhydrous DMF, 100°C, 15 minutes.

  • Yield: ~70–85% (estimated from analogous reactions) .

Functionalization at Position 7

The m-tolyl group is introduced via Suzuki-Miyaura coupling, leveraging a halogenated precursor (e.g., 7-bromo-thienopyrimidinone) and m-tolylboronic acid:

  • Catalyst: Pd(PPh3)4.

  • Base: K2CO3.

  • Solvent: DME/H2O (3:1), reflux .

  • Yield: ~60–75% (extrapolated from similar cross-couplings) .

Optimization Challenges

  • Steric hindrance: The meta-methyl group on the phenyl ring may slow coupling kinetics, necessitating extended reaction times .

  • Regioselectivity: Careful control of reaction conditions ensures substitution occurs exclusively at position 7 .

Physicochemical and Pharmacokinetic Properties

Calculated Properties (In Silico)

Using tools like SwissADME and data from analogous compounds :

PropertyValueMethod
Molecular Weight365.42 g/mol
LogP (octanol-water)3.2 ± 0.3XLOGP3
Water Solubility0.015 mg/mLESOL
Topological PSA74.2 Ų
GI AbsorptionHighBOILED-Egg Model
BBB PermeabilityLowADMET Predictions

Stability and Degradation

  • Photostability: The thiophene ring is susceptible to UV-induced degradation, necessitating storage in amber glass .

  • Hydrolytic Stability: The pyrimidinone ring resists hydrolysis at physiological pH but may degrade under strongly acidic/basic conditions .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors in oncology trials. For example, alkylation at position 3 with fluorinated benzyl groups is a common strategy to improve blood-brain barrier penetration .

Materials Science

Conjugated thienopyrimidinones are explored as organic semiconductors due to their charge-transfer properties. The m-tolyl group enhances solubility in nonpolar solvents, facilitating thin-film deposition .

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